4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential pharmacological properties and is often studied for its applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-(2-aminoethyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and drying are employed to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide.
Reduction: Formation of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-amine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of the piperazine moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C13H23Cl2N3O3S |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-methoxy-N-(2-piperazin-1-ylethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C13H21N3O3S.2ClH/c1-19-12-2-4-13(5-3-12)20(17,18)15-8-11-16-9-6-14-7-10-16;;/h2-5,14-15H,6-11H2,1H3;2*1H |
InChI Key |
LWTSIEFZIAITAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.